molecular formula C12H14N2O B14258256 5-(Dimethylamino)-8-methylquinolin-2(1H)-one CAS No. 189885-89-0

5-(Dimethylamino)-8-methylquinolin-2(1H)-one

Cat. No.: B14258256
CAS No.: 189885-89-0
M. Wt: 202.25 g/mol
InChI Key: MCWBIGGGOFRLRY-UHFFFAOYSA-N
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Description

5-(Dimethylamino)-8-methylquinolin-2(1H)-one is a heterocyclic compound with a quinoline backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Dimethylamino)-8-methylquinolin-2(1H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 8-methylquinoline with dimethylamine in the presence of a suitable catalyst. The reaction conditions often require elevated temperatures and may involve the use of solvents such as dimethylformamide (DMF) to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

5-(Dimethylamino)-8-methylquinolin-2(1H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce secondary or tertiary amines.

Scientific Research Applications

5-(Dimethylamino)-8-methylquinolin-2(1H)-one has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.

    Industry: The compound is used in the development of dyes and pigments due to its chromophoric properties.

Mechanism of Action

The mechanism by which 5-(Dimethylamino)-8-methylquinolin-2(1H)-one exerts its effects involves interactions with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

Similar Compounds

    Quinoline: A parent compound with a similar structure but lacking the dimethylamino and methyl groups.

    8-Methylquinoline: Similar to 5-(Dimethylamino)-8-methylquinolin-2(1H)-one but without the dimethylamino group.

    Dimethylaminoquinoline: Lacks the methyl group at the 8-position.

Uniqueness

This compound is unique due to the presence of both the dimethylamino and methyl groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various applications, particularly in the synthesis of complex molecules and in research focused on enzyme inhibition and receptor binding.

Properties

CAS No.

189885-89-0

Molecular Formula

C12H14N2O

Molecular Weight

202.25 g/mol

IUPAC Name

5-(dimethylamino)-8-methyl-1H-quinolin-2-one

InChI

InChI=1S/C12H14N2O/c1-8-4-6-10(14(2)3)9-5-7-11(15)13-12(8)9/h4-7H,1-3H3,(H,13,15)

InChI Key

MCWBIGGGOFRLRY-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=C(C=C1)N(C)C)C=CC(=O)N2

Origin of Product

United States

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